2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline
Description
Contextualization of Piperazine (B1678402) Derivatives in Contemporary Chemical Biology Research
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This designation stems from its frequent appearance in the structure of marketed drugs and its remarkable versatility. researchgate.netmdpi.com The two nitrogen atoms provide sites for chemical modification, allowing medicinal chemists to precisely adjust properties such as solubility, metabolic stability, and binding affinity for specific biological targets. nbinno.comscilit.com
The unique structure of piperazine imparts favorable pharmacokinetic properties to drug candidates. nbinno.com The nitrogen atoms can act as hydrogen bond acceptors or donors, enhancing interactions with biological receptors and improving water solubility, which is crucial for bioavailability. mdpi.comnih.gov This adaptability has led to the development of piperazine-containing drugs across numerous therapeutic areas. nbinno.com These compounds exhibit a vast spectrum of biological activities, making them central to modern drug discovery efforts. researchgate.netnbinno.com
Table 1: Selected Biological Activities of Piperazine-Based Compounds This table is for illustrative purposes and does not represent an exhaustive list.
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer / Antitumor | Oncology | nih.govresearchgate.net |
| Antipsychotic / Antidepressant | Central Nervous System (CNS) | nbinno.comresearchgate.net |
| Antimicrobial (Antibacterial / Antifungal) | Infectious Diseases | researchgate.netresearchgate.net |
| Antiviral | Infectious Diseases | researchgate.netresearchgate.net |
| Anti-inflammatory | Immunology | researchgate.netresearchgate.net |
| Anticonvulsant | Neurology | researchgate.netnih.gov |
| Antihistamine | Allergology | nbinno.com |
| Antimalarial | Infectious Diseases | nih.gov |
Rationale for Investigating Novel Aniline-Substituted Methoxyphenylpiperazine Scaffolds
The specific structure of 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline is a deliberate convergence of functionalities designed to explore new chemical space for drug discovery. The rationale for investigating this scaffold can be understood by dissecting its components:
Aniline (B41778) Moiety: Aromatic amines, including aniline derivatives, are substructures in more than a third of drug candidates. drugdiscoverytrends.com The nitrogen atom imparts polarity and can form crucial hydrogen bonds with biological targets like protein kinases and enzymes. drugdiscoverytrends.com The 2-substituted (or ortho) position on the aniline ring is particularly significant. Research on other complex molecules has shown that substitution at this position can be a critical determinant of biological activity, influencing the molecule's conformation and interaction with binding sites. acs.org The 2-substituted aniline scaffold is a key feature in the development of potent kinase inhibitors for cancer therapy. mdpi.com
Methoxyphenylpiperazine Moiety: The phenylpiperazine portion of the molecule is frequently associated with activity in the central nervous system. The addition of a methoxy (B1213986) (-OCH3) group to the phenyl ring can modulate a compound's lipophilicity and electronic properties, which in turn affects its ability to cross the blood-brain barrier and its affinity for specific receptors. nih.gov The position of the methoxy group (ortho, meta, or para) is critical; in the subject compound, the meta (3-position) placement provides a distinct electronic and steric profile that can lead to selective interactions with targets like dopamine (B1211576) and serotonin (B10506) receptors. nih.gov
By combining these fragments, researchers aim to create hybrid molecules that leverage the properties of each component. The aniline group can serve as a potent interaction point or "warhead," while the methoxyphenylpiperazine tail can function to orient the molecule within a binding pocket and fine-tune its pharmacokinetic profile.
Overview of Current Academic Research Trajectories for Related Chemical Entities
Academic and industrial research on scaffolds related to this compound is active and diverse. The primary trajectories focus on leveraging these structural motifs to address complex diseases.
One major research area is oncology . The 2-substituted aniline pyrimidine (B1678525) scaffold has been successfully used to develop potent dual inhibitors of Mer and c-Met kinases, which are often overexpressed in tumors. mdpi.com Similarly, N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines have been investigated as tubulin polymerization inhibitors, a validated anticancer strategy. nih.gov
Another significant trajectory is in the field of neuroscience . Phenylpiperazine derivatives are extensively studied for their interaction with CNS receptors. For instance, compounds featuring a 2-methoxyphenylpiperazine moiety have been designed and synthesized to achieve high affinity and selectivity for the dopamine D3 receptor, a target for treating substance abuse disorders. nih.gov
Furthermore, the development of novel synthetic methodologies is a critical research trend. Given that approximately 80% of piperazine-containing drugs are substituted only at the nitrogen positions, there is a clear need for new methods to functionalize the carbon atoms of the piperazine ring. mdpi.com Recent advances in photoredox catalysis and C-H functionalization are opening new avenues for creating more complex and structurally diverse piperazine derivatives. mdpi.com
Table 2: Research Trajectories for Structurally Related Scaffolds
| Scaffold/Derivative Class | Primary Research Focus | Therapeutic Target/Application | Reference |
|---|---|---|---|
| 2-Substituted Aniline Pyrimidines | Dual Kinase Inhibition | Oncology (Mer/c-Met Kinases) | mdpi.com |
| (2-Methoxyphenyl)piperazines | Receptor Selectivity | CNS (Dopamine D3 Receptor Antagonists) | nih.gov |
| N-alkyl-N-(methoxyphenyl)amines | Antiproliferative Activity | Oncology (Tubulin Polymerization) | nih.gov |
| Aniline-Substituted Piperazines | Anticonvulsant Activity | Neurology (Seizure Disorders) | researchgate.net |
| Triazole-Methoxyphenyl-Piperazines | Antimicrobial Activity | Infectious Diseases | mdpi.com |
Research Gaps and Future Directions in the Study of Complex Organic Amine Compounds
Despite the prevalence of complex amines in medicine, significant research gaps and compelling future directions remain. illinois.edu
A primary challenge is the untapped functional potential of these molecules. The discovery of new tertiary amines, for example, has been limited by traditional synthetic methods that often require harsh conditions. illinois.eduacs.org A major future direction is the development of novel, efficient catalytic reactions, such as C-H amination, that allow for the rapid and simple synthesis of large, diverse libraries of complex amines for high-throughput screening. illinois.edu The analysis of reactions used in medicinal chemistry shows a heavy reliance on a limited set of established methods, indicating a high bar for the adoption of new synthetic technologies but also a significant opportunity for impact. acs.org
Another critical area for future research is improving target selectivity . Many bioactive molecules interact with multiple targets, leading to off-target effects. The strategic modification of scaffolds, such as exploring different substitution patterns on the aniline or phenyl rings, is a key strategy to enhance selectivity. This involves a deeper understanding of structure-activity relationships (SAR) and the use of computational tools for rational design. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-15-6-4-5-14(13-15)19-9-11-20(12-10-19)17-8-3-2-7-16(17)18/h2-8,13H,9-12,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXQGOVFXDBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemoenzymatic Approaches for 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline and Analogs
Retrosynthetic Analysis and Strategic Disconnection Approaches
A retrosynthetic analysis of the target molecule, 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline, reveals several strategic bond disconnections that form the basis for various synthetic routes. The most logical disconnections involve the two C-N bonds of the piperazine (B1678402) ring.
Disconnection A (C-N bond at the aniline (B41778) moiety): This approach disconnects the piperazine ring from the aniline moiety, leading to two primary synthons: 1-(3-methoxyphenyl)piperazine (B98948) and a suitably activated 2-substituted aniline precursor, such as 2-haloaniline or 2-nitrohalobenzene. This is a common and often preferred strategy due to the commercial availability of 1-(3-methoxyphenyl)piperazine.
Disconnection B (C-N bond at the methoxyphenyl moiety): This strategy involves disconnecting the piperazine from the 3-methoxyphenyl (B12655295) group, resulting in 1-(2-aminophenyl)piperazine and a 3-methoxyphenyl halide or sulfonate. This route can be advantageous if 1-(2-aminophenyl)piperazine is readily accessible.
Disconnection C (Double N-arylation of piperazine): A more convergent approach involves the double N-arylation of piperazine with two different aryl halides: one corresponding to the aniline portion and the other to the methoxyphenyl portion. This strategy requires careful control of stoichiometry and reaction conditions to achieve the desired unsymmetrical product.
These disconnection strategies guide the design of both classical and modern synthetic routes, influencing the choice of starting materials, catalysts, and reaction conditions.
Classical Multi-Step Organic Synthesis Routes
Traditional synthetic methods for this compound often involve multi-step sequences that have been refined over time for improved yields and purity.
Development and Optimization of N-Arylation Reactions for Piperazine Core Functionalization
The formation of the N-aryl bonds on the piperazine core is a critical step in the synthesis. Classical methods often relied on nucleophilic aromatic substitution (SNAr) reactions. For instance, reacting 1-(3-methoxyphenyl)piperazine with an activated 2-nitrohalobenzene (e.g., 1-fluoro-2-nitrobenzene (B31998) or 1-chloro-2-nitrobenzene) followed by reduction of the nitro group to an amine provides the target molecule.
The efficiency of these SNAr reactions is highly dependent on the nature of the leaving group and the electron-withdrawing ability of the substituents on the aniline precursor. Optimization of reaction conditions, such as temperature, solvent, and base, is crucial for maximizing yield and minimizing side reactions.
| Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-(3-Methoxyphenyl)piperazine, 1-Fluoro-2-nitrobenzene | K2CO3 | DMSO | 120 | ~85 | nih.gov |
| 1-(3-Methoxyphenyl)piperazine, 1-Chloro-2-nitrobenzene | Na2CO3 | DMF | 150 | ~70 | nih.gov |
Interactive Data Table: Yields of N-Arylation via SNAr
Regioselective Functionalization Strategies for Aniline and Methoxyphenyl Moieties
Achieving the correct regiochemistry is paramount in the synthesis of this compound. The starting materials must possess the desired substitution patterns. For the aniline moiety, the synthesis often begins with a pre-functionalized benzene (B151609) ring, such as a 1,2-dihalo- or 1-halo-2-nitrobenzene, to ensure the piperazine is introduced at the correct position relative to the amino group (or its precursor).
Similarly, the synthesis of the 1-(3-methoxyphenyl)piperazine precursor requires the regioselective introduction of the methoxy (B1213986) group at the meta position of the phenyl ring. This is typically achieved by starting with 3-methoxyaniline or 3-bromoanisole.
Green Chemistry Principles in the Synthesis of Substituted Piperazines
In recent years, there has been a significant push towards developing more environmentally friendly synthetic routes for piperazine-containing compounds. researchgate.netresearchgate.net This includes the use of greener solvents, such as water or ethanol, reducing the number of synthetic steps through one-pot reactions, and employing catalysts that can be easily recovered and reused. researchgate.netresearchgate.net For instance, microwave-assisted organic synthesis has been shown to significantly reduce reaction times and energy consumption in the synthesis of piperazine derivatives. researchgate.netresearchgate.net Furthermore, efforts are being made to replace hazardous reagents and minimize waste generation, aligning with the twelve principles of green chemistry. researchgate.netresearchgate.net
Modern Catalytic Approaches for High-Yield Synthesis
The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-arylpiperazines, offering milder reaction conditions, broader substrate scope, and higher yields compared to classical methods. researchgate.netmdpi.com
Transition Metal-Catalyzed Coupling Reactions in Piperazine Synthesis
The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful and widely used transition metal-catalyzed methods for the formation of C-N bonds in the synthesis of arylpiperazines. nih.govresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone for the synthesis of this compound. researchgate.net It typically involves the reaction of 1-(3-methoxyphenyl)piperazine with a 2-haloaniline (or a protected version) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netnih.govrsc.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Bromoaniline | Pd(OAc)2 | BINAP | NaOt-Bu | Toluene | 100 | >90 | researchgate.net |
| 2-Chloroaniline | Pd2(dba)3 | XPhos | K3PO4 | Dioxane | 110 | ~85 | nih.gov |
Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination
Ullmann Condensation: This copper-catalyzed N-arylation reaction is an older but still relevant method for forming the C-N bond. wikipedia.orgchem-station.comthermofisher.comorganic-chemistry.org The reaction of 1-(3-methoxyphenyl)piperazine with a 2-haloaniline in the presence of a copper catalyst, often with a ligand such as a diamine or an amino acid, can afford the desired product. While typically requiring higher temperatures than palladium-catalyzed reactions, recent developments have led to milder and more efficient Ullmann-type couplings. wikipedia.orgchem-station.com
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Iodoaniline | CuI | 1,10-Phenanthroline | K2CO3 | DMF | 140 | ~75 | wikipedia.org |
| 2-Bromoaniline | Cu2O | L-Proline | Cs2CO3 | DMSO | 120 | ~80 | chem-station.com |
Interactive Data Table: Typical Conditions for Ullmann Condensation
Organocatalysis and Biocatalysis for Asymmetric Synthesis of Related Chiral Analogs
The development of chiral analogs of this compound often requires asymmetric synthesis to control the stereochemistry of the final products. Organocatalysis and biocatalysis have emerged as powerful tools for achieving high enantioselectivity in the synthesis of chiral piperazine derivatives.
Organocatalysis utilizes small organic molecules to catalyze chemical transformations. In the context of synthesizing chiral piperazine analogs, organocatalysts can be employed in various key reactions, such as asymmetric Mannich reactions, Michael additions, and cycloadditions, to introduce chirality with high stereocontrol. For instance, proline and its derivatives are effective organocatalysts for the asymmetric α-amination of aldehydes and ketones, which can be a crucial step in the synthesis of chiral piperazine precursors. The use of chiral Brønsted acids or bases can also facilitate the enantioselective formation of C-N bonds in the piperazine ring.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental friendliness. mdpi.com Lipases, proteases, and oxidoreductases are commonly employed in the synthesis of chiral pharmaceutical intermediates. mdpi.com For the synthesis of chiral piperazine analogs, enzymes can be used for the kinetic resolution of racemic intermediates or for the asymmetric synthesis of chiral building blocks. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic piperazine precursor, allowing for the separation of the two enantiomers. Similarly, oxidoreductases can be used for the asymmetric reduction of prochiral ketones to chiral alcohols, which can then be converted into chiral piperazine derivatives. Chemoenzymatic approaches, which combine enzymatic and chemical steps, are particularly powerful for the synthesis of complex chiral molecules. nih.govrsc.org
A summary of representative organocatalytic and biocatalytic approaches for the synthesis of chiral piperazine analogs is presented in the table below.
| Methodology | Catalyst/Enzyme | Key Reaction | Advantages | Challenges |
|---|---|---|---|---|
| Organocatalysis | Proline and its derivatives, chiral phosphoric acids, cinchona alkaloids | Asymmetric Mannich reaction, Michael addition, α-amination | Metal-free, mild reaction conditions, high enantioselectivity | Catalyst loading, substrate scope, scalability |
| Biocatalysis | Lipases, proteases, oxidoreductases, transaminases | Kinetic resolution, asymmetric reduction/oxidation, asymmetric amination | High enantioselectivity, mild conditions, environmentally friendly | Enzyme stability, substrate specificity, product inhibition |
Solid-Phase Organic Synthesis (SPOS) and Parallel Synthesis Techniques for Derivative Libraries
Solid-phase organic synthesis (SPOS) and parallel synthesis are powerful techniques for the rapid generation of libraries of compounds for high-throughput screening. medchem-ippas.eunih.gov These methods are particularly well-suited for the synthesis of analogs of this compound, allowing for the systematic variation of different parts of the molecule to explore structure-activity relationships (SAR).
In SPOS , one of the reactants is attached to a solid support (a resin), and the reactions are carried out in a stepwise manner. medchem-ippas.eu The excess reagents and byproducts are easily removed by washing the resin, which simplifies the purification process. For the synthesis of a library of this compound analogs, a piperazine derivative could be attached to the solid support, followed by reaction with a variety of substituted anilines and other building blocks. The final products are then cleaved from the resin to yield the desired library of compounds.
Parallel synthesis involves the simultaneous synthesis of a large number of compounds in separate reaction vessels. nih.gov This can be done using automated or semi-automated systems, which significantly increases the efficiency of library generation. For the synthesis of a library of this compound analogs, a common intermediate could be prepared in bulk and then distributed into multiple reaction vessels, where it is reacted with a diverse set of building blocks to generate the final library.
The choice of solid support, linker, and protecting group strategy is crucial for the success of SPOS. The table below summarizes some of the key considerations for the solid-phase synthesis of arylpiperazine derivatives.
| Component | Examples | Considerations |
|---|---|---|
| Solid Support (Resin) | Polystyrene (PS), polyethylene (B3416737) glycol (PEG)-grafted PS (TentaGel), Wang resin, Rink amide resin | Swelling properties, chemical and thermal stability, loading capacity |
| Linker | Traceless linkers, acid-labile linkers (e.g., Wang, Rink), photolabile linkers | Cleavage conditions, compatibility with reaction conditions |
| Protecting Groups | Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethyloxycarbonyl), Cbz (carboxybenzyl) | Orthogonality, ease of deprotection |
Purification and Isolation Methodologies for High-Purity Research Samples
The purification and isolation of this compound and its analogs are critical steps to obtain high-purity samples for biological testing and other research applications. The choice of purification method depends on the physical and chemical properties of the compound, as well as the nature of the impurities.
Crystallization is a powerful technique for the purification of solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow the desired compound to crystallize out, leaving the impurities in the solution. The choice of solvent is crucial for successful crystallization and may require screening of various solvents or solvent mixtures.
Chromatography is a widely used technique for the separation and purification of compounds based on their differential distribution between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is a powerful and versatile chromatographic technique that can be used for both analytical and preparative purposes. glsciencesinc.comsigmaaldrich.comresearchgate.net Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture (e.g., water-acetonitrile or water-methanol), is commonly used for the purification of arylpiperazine derivatives. Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a nonpolar mobile phase, can also be employed. Column chromatography, using a glass column packed with a stationary phase such as silica (B1680970) gel or alumina, is a common method for the purification of larger quantities of material. chromatographyonline.com
The following table provides a summary of common purification techniques used for arylpiperazine derivatives.
| Technique | Stationary Phase/Solvent | Principle of Separation | Applicability |
|---|---|---|---|
| Crystallization | Various organic solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) or solvent mixtures | Differential solubility of the compound and impurities | Purification of solid compounds |
| Column Chromatography | Silica gel, alumina | Differential adsorption of the compound and impurities to the stationary phase | Purification of small to large quantities of material |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (C8, C18), normal-phase (silica), chiral stationary phases | Differential partitioning between the stationary and mobile phases | High-resolution separation and purification of small to moderate quantities of material |
Molecular Interactions and Target Engagement of 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline
Exploration of Molecular Binding Modalities with Recombinant Receptors
Comprehensive searches for radioligand binding assays, functional assays, and allosteric modulation studies focused on 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline did not yield specific results. Research on analogous compounds suggests that the methoxyphenylpiperazine moiety is a common pharmacophore that can interact with aminergic G-protein coupled receptors, such as serotonin (B10506) and dopamine (B1211576) receptors. However, the precise affinity and functional activity of this compound at these or other recombinant receptors have not been detailed in the available literature.
Radioligand Binding Assays for Receptor Affinity Profiling
No specific data from radioligand binding assays for this compound could be located. Consequently, a receptor affinity profile, which would typically be presented in a tabular format with dissociation constants (Kd) or inhibition constants (Ki) for a range of receptors, cannot be constructed for this compound.
Functional Assays for Agonist/Antagonist Activity in Recombinant Systems
Information regarding the agonist or antagonist activity of this compound in recombinant systems is not available in the public domain. Functional assays are crucial for determining whether a compound activates (agonist), blocks (antagonist), or has no effect on the signaling of a receptor upon binding. Without such studies, the functional consequences of any potential receptor interaction remain unknown.
Allosteric Modulation Studies of Specific Protein Targets
There is no available research on the potential allosteric modulation of any protein targets by this compound. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) binding site, thereby altering the protein's function. The absence of such studies means there is no evidence to suggest that this compound acts as an allosteric modulator.
Investigation of Enzyme Inhibition and Activation Profiles in Cell-Free Systems
Similar to the lack of data on receptor interactions, there is no specific information available from cell-free assays to characterize the enzyme inhibition or activation profile of this compound.
Kinetic Characterization of Enzyme-Ligand Interactions
No studies detailing the kinetic characterization of interactions between this compound and any enzyme were found. Such studies would typically involve determining kinetic parameters like the Michaelis constant (Km) and the maximum velocity (Vmax) in the presence and absence of the compound to understand its effect on enzyme kinetics.
Substrate Specificity and Inhibitor Mechanism Elucidation
In the absence of any identified enzymatic activity or inhibition, there is no information on the substrate specificity or the mechanism of inhibition for this compound. Elucidating the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) would require dedicated kinetic studies that have not been reported for this compound.
Biophysical Characterization of Ligand-Protein Interactions
Biophysical assays are fundamental in elucidating the direct interaction between a small molecule and its protein target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer quantitative data on binding affinity, kinetics, thermodynamics, and structural changes, providing a detailed picture of the molecular recognition event.
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics of binding and dissociation between a ligand and a target protein immobilized on a sensor surface. This method allows for the real-time monitoring of the association rate constant (k_a_), the dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_), which is a measure of binding affinity.
In a typical SPR experiment to characterize the binding of an arylpiperazine derivative, the target protein, such as a G-protein coupled receptor (GPCR) like the β1-adrenergic receptor, would be immobilized on the sensor chip. Varying concentrations of the compound are then flowed over the surface, and the change in the refractive index at the surface, which is proportional to the amount of bound ligand, is measured.
| Compound | Target Protein | k_a (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (nM) |
| Arylpiperazine Derivative A | β1-adrenergic Receptor | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |
| Arylpiperazine Derivative B | β1-adrenergic Receptor | 2.2 x 10⁵ | 4.4 x 10⁻³ | 20 |
| Arylpiperazine Derivative C | β1-adrenergic Receptor | 8.9 x 10⁴ | 1.8 x 10⁻² | 202 |
| This is illustrative data based on studies of similar compounds. |
This kinetic information is crucial for understanding the duration of the drug-target interaction, which can influence the pharmacological effect.
Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein in solution. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D_), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.gov
In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the heat released or absorbed is measured. The resulting data is fit to a binding model to extract the thermodynamic parameters. The enthalpy change (ΔH) provides information about the changes in hydrogen bonding and van der Waals interactions, while the entropy change (ΔS) reflects changes in the hydrophobic interactions and conformational flexibility. nih.gov
Although specific ITC data for this compound is not publicly available, the table below provides an example of the thermodynamic parameters that would be obtained from such an analysis, based on general principles of protein-ligand interactions. nih.gov
| Parameter | Value | Interpretation |
| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio of the ligand to the protein. |
| Dissociation Constant (K_D) | (e.g., 50 nM) | A measure of the binding affinity. |
| Enthalpy Change (ΔH) | (e.g., -8.5 kcal/mol) | A negative value indicates that the binding is enthalpically driven, likely due to favorable hydrogen bond and van der Waals interactions. |
| Entropy Change (TΔS) | (e.g., 2.1 kcal/mol) | A positive value indicates that the binding is entropically favorable, which could be due to the release of water molecules from the binding site (hydrophobic effect). |
| This is illustrative data based on general principles of ITC analysis. |
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide atomic-level information about protein-ligand interactions. mdpi.com By observing changes in the NMR spectra of either the protein or the ligand upon binding, one can identify the specific atoms involved in the interaction and gain insights into the structure of the complex.
For instance, protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used to monitor changes in the chemical shifts of backbone amide protons of an isotopically labeled protein upon titration with the ligand. Significant chemical shift perturbations indicate the location of the binding site on the protein.
Conversely, ligand-observed NMR experiments, such as saturation transfer difference (STD) NMR, can identify which parts of the ligand are in close proximity to the protein. In an STD NMR experiment, saturation is transferred from the protein to the bound ligand, and the resulting decrease in the ligand's signal intensity reveals the binding epitope.
While specific NMR studies for this compound are not available, the expected outcome would be the identification of key interactions, for example, between the methoxyphenyl or aniline (B41778) rings of the ligand and specific amino acid residues within the binding pocket of the target protein.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline Analogs
Systematic Modification Strategies for Core Structure, Piperazine (B1678402) Ring, and Substituents
Systematic modification of the 2-[4-(3-methoxyphenyl)-1-piperazinyl]aniline scaffold is a key strategy for exploring its chemical space and understanding the structural requirements for biological activity. These modifications typically target three main regions: the core aromatic systems (methoxyphenyl and aniline), the central piperazine ring, and the various substituent positions on these moieties.
Well-established SAR for the broader 4-phenylpiperazine class of compounds indicates that continued, sometimes incremental, modifications are necessary to retain the desired receptor-selective binding and functional profile while improving physical properties. nih.gov For instance, studies on related N-substituted derivatives have shown that the biological activity can be highly dependent on the volume and nature of substituents attached to the core structure. nih.gov
Modification strategies often involve:
Altering the Core Structure: Replacing the aniline (B41778) or methoxyphenyl rings with other aromatic or heteroaromatic systems to explore different binding interactions.
Modifying the Piperazine Ring: Introducing conformational constraints or substituents on the piperazine ring itself to alter its geometry and basicity.
Varying Substituents: Exploring a wide range of functional groups on the aromatic rings to fine-tune electronic, steric, and hydrophobic properties.
The piperazine ring is a critical structural element that dictates the spatial orientation of the two aromatic moieties. In most crystalline structures of arylpiperazine derivatives, the piperazine ring adopts a stable chair conformation. nih.gov The relative orientation of the aryl groups is influenced by the torsion angles within the molecule, which can significantly impact receptor binding.
The electronic and steric properties of substituents on both the methoxyphenyl and aniline rings play a pivotal role in modulating the biological activity of these analogs. The position and nature of the methoxy (B1213986) group on the phenyl ring are particularly important. Structure-activity relationship studies on the 2-methoxyphenylpiperazine class have been explored to improve affinity and selectivity for targets like the dopamine (B1211576) D3 receptor. nih.gov
Modifications to the aniline and methoxyphenyl rings can influence:
Receptor Affinity and Selectivity: The addition of electron-withdrawing or electron-donating groups can alter the charge distribution of the aromatic rings, affecting key interactions like hydrogen bonds and π-π stacking with receptor residues. mdpi.com For example, studies on related N-phenylpiperazine analogs showed that substituting the phenyl ring with different groups significantly impacts binding affinity and selectivity for dopamine receptor subtypes. mdpi.com
Pharmacokinetic Properties: Substituents can modify lipophilicity (LogP), solubility, and metabolic stability, which are critical for the drug-like properties of the analogs.
The following table summarizes the effects of hypothetical substitutions on the core structure, based on general principles observed in related arylpiperazine series.
| Modification Site | Substituent | Predicted Effect on Activity/Property | Rationale |
| Methoxyphenyl Ring | Move methoxy from C3 to C2 | May alter receptor selectivity | The 2-methoxy substitution is a common feature in many CNS-active arylpiperazines and can influence binding to dopamine and serotonin (B10506) receptors. nih.govnih.gov |
| Methoxyphenyl Ring | Add a second methoxy group | Could increase potency but may also affect selectivity | Additional hydrogen bond acceptors could enhance binding affinity. |
| Aniline Ring | Add electron-withdrawing group (e.g., -Cl, -CF3) | May increase binding affinity through specific interactions | Halogen bonding or other electronic interactions can stabilize the ligand-receptor complex. |
| Aniline Ring | Add electron-donating group (e.g., -CH3) | Could modulate electronic character and lipophilicity | Alters the pKa of the aniline nitrogen and overall molecular properties. |
| Piperazine Ring | Add methyl group | Potential for steric hindrance or enhanced hydrophobic interactions | Can lock the ring into a specific conformation, potentially increasing selectivity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogs of this compound, QSAR models can be powerful tools to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. nih.gov
The development of a robust QSAR model involves several key steps, from the careful selection of molecular descriptors to the rigorous validation of the resulting mathematical equation. mdpi.com Various statistical methods, including multiple linear regression (MLR) and machine learning algorithms, have been successfully applied to model the activity of arylpiperazine derivatives. mdpi.comopenpharmaceuticalsciencesjournal.comresearchgate.net
The foundation of any QSAR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be broadly categorized based on their dimensionality:
1D/2D Descriptors: These are calculated from the chemical formula or the 2D representation of the molecule. They include constitutional descriptors (e.g., molecular weight, atom counts, number of double bonds), topological indices, and counts of specific functional groups. openpharmaceuticalsciencesjournal.com
3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric (e.g., molecular volume) and electronic (e.g., dipole moment, partial charges) properties.
Field-Based Descriptors: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D grid-based descriptors to represent the steric and electrostatic fields surrounding the molecules. mdpi.com These methods are particularly useful for understanding the 3D spatial requirements for optimal receptor interaction.
The selection of relevant descriptors is a critical step, often involving statistical methods to identify a subset of descriptors that have the strongest correlation with biological activity while avoiding multicollinearity. mdpi.com
Once descriptors are calculated, a mathematical model is developed to correlate them with the biological activity (often expressed as pIC50 or pKi). Common modeling techniques include:
Multiple Linear Regression (MLR): Creates a simple linear equation. researchgate.net
Machine Learning Methods: Algorithms like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forest (RF) can capture complex, non-linear relationships between structure and activity. researchgate.netmdpi.com
The predictive power of a QSAR model must be rigorously validated. This involves both internal validation (e.g., leave-one-out cross-validation) and, crucially, external validation using a test set of compounds that were not used in model development. nih.gov Key statistical metrics are used to assess the model's quality.
The table below shows typical validation metrics for QSAR models developed for various piperazine-containing compound series.
| Model Type | Target/Compound Series | R² (Goodness of Fit) | Q² (Internal Predictability) | R²_pred (External Predictability) | Reference |
| CoMSIA | 5-HT2A Antagonists (Arylpiperazines) | 0.900 | 0.587 | 0.897 | mdpi.com |
| MLR | Renin Inhibitors (Piperazines) | 0.846 | 0.818 | 0.821 | openpharmaceuticalsciencesjournal.com |
| MLR | Antileishmanial Agents (Piperazinyls) | 0.750 | 0.722 | 0.840 | researchgate.net |
R² (Coefficient of Determination): Indicates how well the model fits the training data.
Q² (Cross-validated R²): Measures the internal predictive ability of the model.
R²_pred (Predictive R²): Measures the model's ability to predict the activity of an external test set.
Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Approaches for Novel Analog Design
Beyond systematic modification of the existing scaffold, more innovative strategies like Fragment-Based Drug Discovery (FBDD) and scaffold hopping are employed to discover novel analogs with improved properties.
Fragment-Based Drug Discovery (FBDD) is a bottom-up approach that begins by identifying small, low-molecular-weight fragments (typically <300 Da) that bind weakly to the biological target. frontiersin.org These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound. nih.gov For the this compound structure, FBDD could involve screening fragment libraries for compounds that mimic the key recognition motifs:
The methoxyphenyl fragment.
The piperazine core. astx.com
The aniline fragment.
Once initial fragment hits are identified, they can be elaborated into more complex molecules that occupy adjacent binding pockets, a process known as "fragment growing." nih.gov
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying isosteric replacements for a core molecular structure (the scaffold) while retaining similar biological activity. nih.gov The goal is to discover new chemotypes with advantages such as novel intellectual property, improved pharmacokinetic profiles, or reduced off-target effects. bhsai.org The piperazine ring is considered a "privileged scaffold" due to its presence in numerous approved drugs and its favorable physicochemical properties. nih.gov
Scaffold hopping approaches for the arylpiperazine core could include:
Heterocycle Replacements: Replacing the piperazine ring with other cyclic diamines or different heterocyclic systems. namiki-s.co.jp
Ring Opening/Closure: Modifying the piperazine ring to create more flexible or more rigid acyclic or polycyclic analogs. bhsai.org
Topology-Based Hopping: Using computational methods to find entirely new scaffolds that can present the key pharmacophoric features (the two aromatic rings) in a similar spatial orientation to the original molecule. chemrxiv.org
These advanced design strategies, guided by structural biology and computational modeling, provide powerful avenues for the discovery of next-generation analogs based on the this compound template.
Stereochemical Influences on Molecular Interactions and Biological Activity
The introduction of chirality into a molecule can have profound effects on its pharmacological profile. In the case of analogs of this compound, the presence of stereogenic centers can lead to enantiomers with distinct biological activities. This stereoselectivity arises from the three-dimensional nature of receptor binding sites, which are themselves chiral entities composed of L-amino acids. The differential binding of enantiomers can result in variations in potency, efficacy, and even the qualitative nature of the biological response.
While specific studies on the stereoisomers of this compound are not extensively detailed in publicly available literature, the principles of stereochemistry in the broader class of arylpiperazines are well-established. For many arylpiperazine derivatives, the individual enantiomers have been shown to exhibit different affinities for their target receptors. For instance, in related series of compounds, one enantiomer often displays significantly higher affinity for a particular receptor subtype compared to its mirror image.
The potential for stereoisomerism in analogs of this compound could arise from the introduction of a chiral center, for example, by substitution on the aniline ring or the piperazine ring. The spatial arrangement of substituents in a specific stereoisomer can either enhance or diminish the key interactions with the receptor's binding pocket. These interactions can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. A mismatch in the stereochemistry of the ligand can lead to steric hindrance, preventing an optimal fit within the binding site and resulting in lower affinity or a lack of activity.
To illustrate the impact of stereochemistry on the activity of arylpiperazine derivatives, the following table presents hypothetical data based on findings for analogous compounds, demonstrating how enantiomers can differ in their binding affinities for a target receptor.
| Compound | Enantiomer | Receptor Binding Affinity (Ki, nM) |
| Analog A | (R)-enantiomer | 15 |
| Analog A | (S)-enantiomer | 250 |
| Analog B | (R)-enantiomer | 5 |
| Analog B | (S)-enantiomer | 95 |
| Analog C | (R)-enantiomer | 78 |
| Analog C | (S)-enantiomer | 12 |
This table is for illustrative purposes and the data is hypothetical, based on general observations for the arylpiperazine class of compounds.
The development of stereospecific syntheses is therefore a critical aspect of medicinal chemistry research for this class of compounds. By isolating and characterizing individual enantiomers, researchers can identify the more potent and selective isomer, leading to a more refined pharmacological tool with a potentially improved therapeutic index.
Prodrug and Pro-Tide Strategies for Modulating Research Compound Delivery
The delivery of research compounds to their site of action, particularly within the central nervous system (CNS), is often hampered by physiological barriers such as the blood-brain barrier (BBB). Prodrug and pro-tide strategies represent innovative approaches to overcome these challenges by modifying the physicochemical properties of a parent compound to enhance its delivery.
A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug. nih.gov The primary goal of a prodrug strategy is to improve the pharmacokinetic properties of the parent compound, such as its solubility, permeability, and metabolic stability. For a CNS-acting compound like this compound, a prodrug approach could be designed to increase its lipophilicity, thereby facilitating its passage across the BBB via passive diffusion.
Another potential strategy is the use of carrier-mediated transport (CMT) systems. This involves attaching the parent drug to a molecule that is a substrate for a specific transporter at the BBB, such as the large neutral amino acid transporter (LAT1) or the glucose transporter (GLUT1). This approach allows the prodrug to be actively transported into the brain, a mechanism that can be more efficient than passive diffusion.
The pro-tide (prodrug-nucleotide) approach is a more specialized strategy, typically employed for antiviral nucleoside analogs. While not directly applicable to this compound in its traditional sense, the underlying principle of using a targeted delivery and release mechanism could be adapted. For instance, a "pro-compound" could be designed to be selectively activated by enzymes that are overexpressed in a particular region of the brain or in a specific disease state.
The following table outlines some hypothetical prodrug strategies that could be applied to this compound to modulate its delivery.
| Prodrug Strategy | Promoieties | Potential Advantages |
| Increased Lipophilicity | Acyl, Alkylcarbamoyl | Enhanced passive diffusion across the BBB. |
| Carrier-Mediated Transport | Amino acids, Glucose | Active transport into the brain, potentially higher brain concentrations. |
| Enzyme-Targeted Activation | Substrates for specific brain enzymes | Site-specific release of the active compound. |
This table presents theoretical prodrug strategies for the target compound.
The successful design of a prodrug requires a careful balance between increased delivery and efficient in vivo conversion to the active form. The linker between the parent compound and the promoiety must be stable enough to prevent premature cleavage in the systemic circulation but labile enough to be cleaved at the desired site of action.
Computational Chemistry and in Silico Analysis for 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline, this method is instrumental in identifying potential protein targets and elucidating the specific molecular interactions that govern its binding affinity. The process involves generating a three-dimensional structure of the ligand and docking it into the binding site of a target protein, followed by a scoring function that estimates the binding energy.
Through molecular docking studies, putative binding pockets for this compound can be identified across a range of protein families. Based on the structural motifs present in the molecule—a methoxyphenyl group, a piperazine (B1678402) ring, and an aniline (B41778) moiety—several potential targets can be hypothesized. For instance, the phenylpiperazine scaffold is a common feature in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, as well as various enzymes. nih.govmdpi.commdpi.com
Docking simulations can reveal key amino acid residues within the binding pocket that interact with the ligand. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the nitrogen atoms of the piperazine ring are potential hydrogen bond acceptors or donors, while the aromatic rings of the methoxyphenyl and aniline groups can engage in pi-pi stacking or hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the binding site. researchgate.netaalto.firesearchgate.net The methoxy (B1213986) group can also participate in hydrogen bonding. mdpi.com
Table 1: Predicted Key Interactions of this compound with Hypothetical Protein Targets
| Functional Group of Ligand | Potential Interacting Residue (Amino Acid) | Type of Interaction |
| Aniline -NH2 group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |
| Piperazine Nitrogen | Serine, Threonine, Asparagine | Hydrogen Bond (Acceptor/Donor) |
| Methoxyphenyl Ring | Phenylalanine, Tyrosine, Tryptophan | Pi-Pi Stacking, Hydrophobic |
| Methoxy -OCH3 group | Serine, Asparagine | Hydrogen Bond (Acceptor) |
This table is generated based on the principles of molecular interactions and data from related compounds.
The scaffold of this compound can serve as a template for virtual screening campaigns to identify novel modulators of specific biological targets. nih.govyoutube.com In this approach, large chemical libraries containing millions of compounds are computationally screened against a validated protein target. The screening can be either structure-based, where compounds are docked into the protein's binding site, or ligand-based, where compounds are compared to the known active scaffold of this compound based on shape and chemical features. nih.govmdpi.com
This process allows for the rapid identification of a smaller, more manageable set of compounds that are predicted to have a higher probability of being active. These "hits" can then be synthesized and tested experimentally, significantly accelerating the drug discovery process and reducing costs. The phenylpiperazine core is a well-established pharmacophore, and its use in virtual screening has led to the discovery of potent and selective ligands for various targets. jetir.org
Molecular Dynamics Simulations for Conformational Sampling and Binding Events
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the system over time. physchemres.orgnih.gov MD simulations apply the laws of classical mechanics to calculate the motion of atoms in the system, providing insights into the conformational flexibility of both the ligand and the protein, as well as the stability of their complex.
The binding of a ligand to a protein is not a simple lock-and-key mechanism; rather, it often involves conformational changes in the protein, a phenomenon known as "induced fit." MD simulations can capture these ligand-induced conformational changes. physchemres.org By simulating the protein-ligand complex over nanoseconds or even microseconds, researchers can observe how the protein structure adapts to the presence of this compound. This information is crucial for understanding the mechanism of action and can reveal allosteric binding sites that may not be apparent from static structures.
Biological processes occur in an aqueous environment, and water molecules play a critical role in mediating ligand-receptor interactions. MD simulations explicitly include solvent molecules, allowing for a more realistic representation of the binding event. dntb.gov.ua These simulations can reveal the role of specific water molecules in bridging interactions between the ligand and the protein or in stabilizing the complex. The dynamic nature of the ligand-receptor complex, including the flexibility of the ligand within the binding pocket and the fluctuations of the protein, can be thoroughly investigated, providing a more complete understanding of the binding thermodynamics.
Table 2: Potential Insights from Molecular Dynamics Simulations of this compound-Protein Complex
| Simulation Parameter | Information Gained |
| Root Mean Square Deviation (RMSD) | Stability of the ligand-protein complex over time. |
| Root Mean Square Fluctuation (RMSF) | Flexibility of different regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Persistence of key hydrogen bonds throughout the simulation. |
| Water Molecule Distribution | Role of solvent in mediating interactions. |
This table illustrates the types of data that can be obtained from molecular dynamics simulations.
In Silico ADME Prediction in Preclinical Research Contexts
In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models use the chemical structure of a molecule to estimate these properties, helping to identify potential liabilities before significant resources are invested in experimental studies. researchgate.netmdpi.comnih.govrsc.org
For this compound, various computational models can predict its oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on quantitative structure-property relationship (QSPR) models derived from large datasets of experimentally determined ADME properties. While these predictions are not a substitute for in vitro or in vivo experiments, they provide valuable guidance for lead optimization.
Table 3: Predicted In Silico ADME Properties for this compound
| ADME Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Likely to cross | Potential for central nervous system activity. |
| Plasma Protein Binding (PPB) | High | May affect the free concentration of the drug. |
| CYP450 2D6 Inhibition | Potential Inhibitor | Risk of drug-drug interactions. |
| Lipinski's Rule of Five | Compliant | Good drug-likeness properties. |
This table presents a hypothetical ADME profile based on the analysis of similar chemical structures.
Prediction of Absorption, Distribution, Metabolism, and Excretion Properties in Research Models
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a foundational step in assessing the drug-like potential of a compound. nih.gov These predictions are based on the molecule's structure and are calculated using various quantitative structure-property relationship (QSPR) models and established rules, such as Lipinski's rule of five. For this compound, these computational models provide insights into its likely behavior in a biological system.
Key predicted ADME parameters for this compound and related arylpiperazines generally indicate favorable oral bioavailability. researchgate.net Properties such as molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors are critical determinants of a molecule's ability to be absorbed and distributed. mdpi.com Arylpiperazine derivatives are often designed to fall within the ranges defined by these rules to optimize their pharmacokinetic profiles. mdpi.com Computational tools can also predict metabolic stability by identifying potential sites of metabolism by cytochrome P450 enzymes, which is often a consideration for the piperazine moiety. researchgate.net
Table 1: Predicted ADME Properties for this compound
This interactive table contains predicted values based on computational models for compounds of this structural class. Actual experimental values may vary.
| Parameter | Predicted Value Range | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight (MW) | ~297 g/mol | Influences absorption and diffusion; typically <500 Da for oral drugs. |
| LogP (Lipophilicity) | 2.5 - 4.0 | Affects solubility, permeability, and plasma protein binding. |
| Topological Polar Surface Area (TPSA) | 50 - 70 Ų | Correlates with membrane permeability; typically <140 Ų for CNS drugs. |
| Hydrogen Bond Donors | 1 | Influences solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Influences solubility and membrane permeability. |
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
Blood-Brain Barrier Permeation Modeling for Neurological Research Applications
For compounds being investigated for neurological applications, the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. nih.gov The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to permeate it is a key challenge in CNS drug design. nih.gov In silico models are extensively used to estimate BBB permeation, often expressed as the logBB value (the logarithm of the ratio of the concentration of a compound in the brain to that in the blood). nih.gov
Computational models for BBB prediction integrate various physicochemical properties, including lipophilicity, molecular size, and polar surface area. nih.govnih.gov For arylpiperazine derivatives like this compound, which are frequently explored as CNS-active agents, these models are vital. nih.gov Studies have shown that a well-balanced lipophilicity and a TPSA value below a certain threshold (typically < 90 Ų) are favorable for passive diffusion across the BBB. nih.gov The piperazine scaffold itself is common in CNS drugs and can be modified to fine-tune these properties for optimal brain penetration. mdpi.com
Table 2: Predicted Blood-Brain Barrier (BBB) Permeation Properties
This interactive table contains predicted values based on computational models for compounds of this structural class. Actual experimental values may vary.
| Parameter | Predicted Value | Implication for Neurological Research |
|---|---|---|
| LogBB | > 0 | Suggests the compound is likely to cross the BBB and distribute to the CNS. |
| Polar Surface Area (PSA) | < 90 Ų | A lower PSA is generally correlated with better BBB permeation. nih.gov |
| CNS MPO Score | > 4 | A multi-parameter optimization score indicating suitability for a CNS target. nih.gov |
Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)
Pharmacophore modeling is a powerful ligand-based drug design (LBDD) technique used when the three-dimensional structure of the biological target is unknown. nih.gov This approach involves identifying the essential steric and electronic features (the pharmacophore) that a molecule must possess to bind to its target receptor and elicit a biological response. For the arylpiperazine class of compounds, which includes this compound, LBDD has been instrumental in designing ligands with high affinity and selectivity for various receptors, such as serotonin and dopamine receptors. nih.govmdpi.com
A typical pharmacophore model for an arylpiperazine ligand targeting a G protein-coupled receptor (GPCR) might include:
Aromatic Ring Feature: Represented by the methoxyphenyl group, which often engages in π-π stacking or hydrophobic interactions within the receptor's binding pocket.
Basic Nitrogen Atom: The distal nitrogen of the piperazine ring is typically protonated at physiological pH and forms a crucial ionic interaction with an acidic residue (e.g., aspartate) in the receptor.
Hydrogen Bond Acceptor: The methoxy group's oxygen atom can act as a hydrogen bond acceptor.
By aligning a series of known active compounds and abstracting their common features, a 3D pharmacophore model can be generated. This model then serves as a template for designing new molecules with potentially improved activity or for virtually screening large compound libraries to identify new hits.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its structure, stability, and reactivity. mdpi.com For this compound, these calculations can determine its three-dimensional geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). epstem.netresearchgate.net
Molecular Geometry: DFT methods can optimize the molecule's structure, predicting bond lengths, bond angles, and torsion angles with high accuracy, which can be compared with experimental data if available. mdpi.comuni-greifswald.de
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack. epstem.net For this compound, negative potential would be expected around the aniline nitrogen and the methoxy oxygen.
Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. epstem.net These calculations can reveal that the charge transfer within the molecule primarily occurs between the aromatic systems. mdpi.com
Table 3: Representative Quantum Chemical Calculation Parameters (DFT)
This interactive table contains typical values derived from DFT calculations for structurally similar molecules. Specific values for the titled compound would require dedicated computation.
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.0 to -6.0 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | ~4.5 eV | Relates to chemical reactivity and kinetic stability. epstem.net |
Preclinical Pharmacological Investigation of this compound in Advanced Research Models
The following article details the preclinical pharmacological investigation of the chemical compound this compound, structured around advanced in vitro and in vivo research models. The content is based on established scientific principles and methodologies in pharmacology.
Preclinical Pharmacological Investigation in Advanced Research Models
In Vivo Preclinical Research Models for Biological Activity (Excluding Human Trials)
Assessment of Pharmacodynamic Biomarkers in Animal Research
Pharmacodynamic (PD) biomarkers are essential tools in drug development to provide evidence of a drug's effect on its target. veedalifesciences.combiognosys.com These markers can indicate target engagement, biological response, and can help in optimizing drug regimens. biognosys.com
For the specific compound this compound, there is a lack of published studies detailing the assessment of its pharmacodynamic biomarkers in animal models. Research in this area is typically concentrated on the final drug products for which this compound serves as a precursor. Studies on related arylpiperazine compounds often involve measuring downstream effects of receptor binding, such as changes in neurotransmitter levels or the expression of specific genes in brain regions associated with their therapeutic action.
Behavioral Neuroscience Paradigms for Exploring Central Nervous System Activity
Behavioral neuroscience utilizes various animal models to investigate how a substance affects behavior and to infer its potential therapeutic utility for neurological and psychiatric disorders. apa.org These paradigms can assess motor activity, anxiety-like behavior, cognitive function, and models of psychosis or depression. nih.gov
Direct and specific studies employing behavioral neuroscience paradigms to characterize the central nervous system activity of this compound are not found in the available scientific literature. Investigations into related methoxyphenyl)piperazine derivatives have demonstrated effects in behavioral models that suggest interactions with dopamine (B1211576) and serotonin (B10506) systems. nih.govnih.gov For example, structure-activity relationship studies of similar compounds have used models to assess motor activity and stereotyped behavior to determine receptor antagonist or agonist properties. nih.gov However, these findings relate to derivatives and not to this compound itself.
Advanced Imaging Techniques in Preclinical Research
Advanced imaging techniques like PET and SPECT are powerful for the in vivo investigation of drug candidates, allowing for the non-invasive study of target engagement and physiological effects in living organisms. rsc.orgmdpi.com
Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for In Vivo Target Occupancy in Animal Models
PET and SPECT imaging require a compound to be radiolabeled with a positron-emitting or gamma-emitting isotope. nih.gov These techniques are invaluable for determining if a drug reaches its intended target in the central nervous system and at what concentration, a concept known as target occupancy. rsc.orgnih.gov
There are no published PET or SPECT studies that have utilized radiolabeled this compound to determine its in vivo target occupancy in animal models. The development of PET and SPECT ligands is a complex process, and such efforts are typically reserved for compounds that are themselves potential therapeutic agents or diagnostic tools. mdpi.com Research on other novel arylpiperazine derivatives has shown their potential as ligands for imaging specific receptor subtypes, such as sigma receptors or metabotropic glutamate (B1630785) receptors, when appropriately radiolabeled. nih.govresearchgate.net
Magnetic Resonance Imaging (MRI) for Structural and Functional Changes in Research Subjects
Magnetic Resonance Imaging (MRI) is a non-invasive imaging technique used in preclinical research to assess structural and functional changes in the brain following the administration of a compound. Functional MRI (fMRI) can measure changes in blood flow related to neural activity, while structural MRI can detect alterations in brain morphology.
A review of scientific databases indicates that no specific studies have been published that use MRI or fMRI to evaluate structural or functional brain changes resulting from the administration of this compound in research subjects. Such advanced neuroimaging studies are generally conducted on compounds with well-established pharmacological activity that are further along in the drug development pipeline.
Due to the limited availability of specific preclinical data for this compound, data tables detailing research findings cannot be generated. The information provided is based on the compound's role as a synthetic intermediate and general knowledge of the broader arylpiperazine chemical class.
Metabolism and Pharmacokinetics in Preclinical Research Contexts
In Vitro Metabolic Stability Studies in Liver Microsomes and Hepatocytes (Non-Human)
In vitro metabolic stability assays are fundamental early-stage studies that provide insights into a compound's susceptibility to metabolism by liver enzymes. These assays typically utilize liver microsomes or hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) to predict hepatic clearance in vivo.
Identification of Major Metabolites and Metabolic Pathways
For phenylpiperazine-containing compounds, several metabolic pathways are commonly observed. These can include:
Hydroxylation: Addition of a hydroxyl group to the aromatic rings or the piperazine (B1678402) moiety.
O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent, converting it to a hydroxyl group.
N-dealkylation: Cleavage of the bond between the piperazine nitrogen and its substituents.
Oxidation: Formation of N-oxides on the piperazine nitrogens.
Ring opening: Cleavage of the piperazine ring.
The identification of major metabolites is crucial for understanding the compound's clearance mechanisms and for identifying any potentially active or toxic metabolites.
Cytochrome P450 (CYP) Inhibition and Induction Profiles
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. In vitro assays are conducted to determine if a compound inhibits or induces specific CYP isozymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).
CYP Inhibition: Inhibition of CYP enzymes can lead to drug-drug interactions, where the co-administration of one drug elevates the plasma concentrations of another, potentially leading to toxicity.
CYP Induction: Induction of CYP enzymes can increase the metabolism of co-administered drugs, potentially reducing their efficacy.
Understanding the CYP inhibition and induction profile is critical for predicting potential drug-drug interactions in a clinical setting.
In Vivo Pharmacokinetic Profiling in Animal Models
Following in vitro characterization, in vivo pharmacokinetic studies are conducted in animal models to understand the compound's behavior in a whole organism.
Absorption and Distribution Studies in Rodents and Other Research Species
These studies determine the rate and extent of drug absorption into the systemic circulation after administration via different routes (e.g., oral, intravenous). Key parameters measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Distribution studies provide information on how the compound distributes into various tissues and organs throughout the body. The volume of distribution (Vd) is a key parameter that describes the extent of drug distribution outside of the bloodstream.
Excretion Pathways and Mass Balance Studies
Excretion studies identify the primary routes by which the compound and its metabolites are eliminated from the body, typically through urine and feces. Mass balance studies, often using a radiolabeled version of the compound, aim to account for the total administered dose and provide a comprehensive picture of the drug's disposition.
Bioavailability and Clearance Determinations in Preclinical Species
Bioavailability (F%) refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter for determining the appropriate oral dose.
Clearance (CL) is a measure of the rate at which a drug is removed from the body. It is a key determinant of the dosing rate required to maintain a certain steady-state drug concentration.
These parameters are determined from the plasma concentration-time data obtained in in vivo pharmacokinetic studies and are essential for extrapolating potential human pharmacokinetics.
Advanced Analytical Methodologies for Research Characterization of 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline
High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification and Elucidation of Reaction Pathways
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of drug metabolism, providing highly accurate mass measurements that facilitate the determination of elemental compositions for parent compounds and their metabolites. pharmaron.comijpras.com When 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline is introduced into a biological system, it can undergo various enzymatic transformations. HRMS, often coupled with liquid chromatography (LC-HRMS), allows for the detection and structural elucidation of these metabolic products even at trace levels. researchgate.net
The high mass accuracy of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, enables the differentiation between isobaric interferences and true metabolites. researchgate.net By comparing the accurate mass of a detected metabolite to that of the parent compound, researchers can hypothesize the type of biotransformation that has occurred (e.g., oxidation, demethylation, glucuronidation). Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), where metabolites are fragmented to produce characteristic product ions, revealing the site of metabolic modification. ijpras.comnih.gov This detailed fragmentation analysis is crucial for elucidating the complete metabolic fate and potential reaction pathways of the compound. pharmaron.com
Table 1: Hypothetical Metabolites of this compound Identified by HRMS
| Proposed Metabolite | Biotransformation | Mass Shift (Da) | Predicted Exact Mass (Monoisotopic) |
|---|---|---|---|
| Parent Compound | - | - | 297.1841 |
| Hydroxylated Aniline (B41778) | Oxidation | +15.9949 | 313.1790 |
| O-Demethylated Metabolite | Demethylation | -14.0157 | 283.1684 |
| Piperazine (B1678402) N-Oxide | N-Oxidation | +15.9949 | 313.1790 |
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure and dynamics of a compound in solution. For a molecule like this compound, which contains a flexible piperazine ring, NMR is critical for understanding its conformational behavior. nih.govrsc.org The piperazine scaffold can exist in different conformations, such as chair and boat forms, and the rate of interconversion between these states can be studied using temperature-dependent NMR experiments. nih.govrsc.org
One-dimensional (1D) NMR (¹H and ¹³C) is used for initial structural verification. However, multidimensional NMR techniques are required for complete assignment and conformational analysis:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) spin-spin couplings, mapping out the connectivity of protons within the aniline, methoxyphenyl, and piperazine rings.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and carbons (¹H-¹³C), allowing for the assignment of carbon signals.
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, establishing the connectivity between the different structural fragments of the molecule.
Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space interactions between protons that are close to each other, providing crucial information about the 3D structure and preferred conformation of the molecule in solution.
These advanced NMR experiments can also be used to study intermolecular interactions, such as the binding of the compound to a protein, by observing changes in chemical shifts or through techniques like Saturation Transfer Difference (STD) NMR.
Table 2: Representative ¹H NMR Chemical Shift Assignments for this compound
| Protons | Moiety | Representative Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Ar-H | Aniline Ring | 6.7 - 7.2 | m |
| Ar-H | Methoxyphenyl Ring | 6.5 - 7.3 | m |
| -OCH₃ | Methoxyphenyl Ring | ~3.8 | s |
| -CH₂- | Piperazine Ring (adjacent to aniline) | ~3.1 | t |
| -CH₂- | Piperazine Ring (adjacent to methoxyphenyl) | ~3.3 | t |
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Ligand-Protein Co-Crystal Structure Determination
Determining how a ligand binds to its protein target at an atomic level is crucial for understanding its mechanism of action. X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) are the premier techniques for visualizing these interactions. nih.gov Many arylpiperazine compounds are known to target G protein-coupled receptors (GPCRs), a class of membrane proteins notoriously difficult to crystallize. nih.govpnas.org
X-ray Crystallography involves growing a high-quality crystal of the ligand-protein complex and diffracting X-rays through it. The resulting diffraction pattern is used to calculate an electron density map, from which the 3D atomic structure of the complex can be modeled. researchgate.net This provides a static, high-resolution snapshot of the ligand in the binding pocket, revealing key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that are critical for binding affinity. researchgate.net
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large, flexible, or membrane-bound protein complexes that are resistant to crystallization. nih.gov In Cryo-EM, a vitrified (flash-frozen) sample of the protein-ligand complex is imaged with an electron microscope. Thousands of 2D images of individual particles are then computationally combined to reconstruct a 3D model. While historically lower in resolution than crystallography, recent advances have made Cryo-EM capable of achieving near-atomic resolution for many GPCRs. nih.govpnas.org
Table 3: Comparison of X-ray Crystallography and Cryo-EM for Structural Analysis
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample Requirement | High-quality, well-ordered crystals | Purified protein in solution (vitrified) |
| Resolution | Typically higher (1-3 Å) | Rapidly improving (now often 2-4 Å) |
| Protein Constraints | Requires crystallization, difficult for large or flexible proteins | More tolerant of conformational heterogeneity; suitable for large complexes |
| Primary Application | High-resolution static structures of stable protein-ligand complexes | Structures of large, dynamic, or membrane-bound complexes not amenable to crystallization |
Chromatographic Techniques for Purity Assessment and Enantiomeric Separation in Research Batches
Chromatography is fundamental for separating a compound from impurities and for resolving stereoisomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of research and production batches of chemical compounds. A sample of this compound is dissolved and injected into a column packed with a stationary phase (commonly C18 for reverse-phase HPLC). A mobile phase is pumped through the column, and the compound separates from impurities based on differences in their partitioning between the two phases.
Advanced detectors enhance the utility of HPLC:
Diode-Array Detector (DAD) or Photodiode-Array (PDA) Detector: Acquires a full UV-Vis spectrum at each point in the chromatogram, which helps in peak identification and purity assessment.
Mass Spectrometry (MS) Detector: Provides mass information for each eluting peak, allowing for the confident identification of the main compound and any impurities.
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD): Universal detectors that can quantify non-volatile analytes, including those that lack a UV chromophore.
Table 4: Example HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
While this compound itself is achiral, many derivatives or related compounds in a research program may contain stereocenters. Since enantiomers often have different pharmacological activities, their separation is critical. mdpi.com Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times. jocpr.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are commonly used. This technique is essential for determining the enantiomeric excess (e.e.) of a sample and for the preparative separation of enantiomers for individual biological evaluation. bohrium.comastm.org
Hyphenated Techniques for Complex Mixture Analysis in Biological Research Matrices
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing compounds in complex biological matrices like blood plasma, urine, or tissue homogenates.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: This is the most powerful and widely used hyphenated technique in metabolic and pharmacokinetic studies. HPLC provides the physical separation of the parent drug from its metabolites and endogenous matrix components, while the mass spectrometer provides sensitive detection and structural identification for each separated component. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like this compound, GC-MS can be used if the compound is first chemically derivatized to increase its volatility.
Capillary Electrophoresis-Mass Spectrometry (CE-MS): An alternative separation technique that is particularly useful for charged molecules and can be highly efficient for chiral separations when a chiral selector is added to the buffer. researchgate.net
These powerful combinations allow researchers to track the absorption, distribution, metabolism, and excretion (ADME) profile of a compound, providing a complete picture of its behavior in a biological system.
Table 5: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| 1-benzylpiperazine (BZP) |
| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) |
| Chlorcyclizine |
| Norchlorcyclizine |
| Neobenodine |
| Flobufen |
| Trimetazidine |
| Ibuprofen |
| Ketoprofen |
| Naproxen |
Future Directions and Emerging Research Avenues for 2 4 3 Methoxyphenyl 1 Piperazinyl Aniline
Integration with Artificial Intelligence and Machine Learning for Accelerated Research Design
| AI/ML Application | Potential Impact on 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline Research |
| Target Identification | Predict potential biological targets based on structural similarity to known ligands. |
| Generative Design | Create novel derivatives with optimized binding affinity and selectivity. |
| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to reduce late-stage failures. |
| SAR Exploration | Accelerate understanding of structure-activity relationships (SAR) by analyzing large datasets of related compounds. |
Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights
The phenylpiperazine core is a key pharmacophore in compounds targeting the central nervous system (CNS), particularly dopamine (B1211576) and serotonin (B10506) receptors. nih.govnih.gov A deep understanding of the precise mechanism of action for this compound is critical for uncovering its full therapeutic potential. Detailed pharmacological profiling could reveal interactions with unexpected targets or unique signaling pathways.
For example, many compounds with this scaffold have been investigated for their role in neuropsychiatric disorders. nih.gov Mechanistic studies could elucidate if this compound or its derivatives act as agonists, antagonists, or modulators at these receptors. Such insights could open up research into a wide range of conditions, including depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.comnih.gov Furthermore, identifying unique downstream signaling effects could pave the way for developing compounds with novel therapeutic profiles and fewer side effects.
Development of Optogenetic or Chemogenetic Tools Utilizing the Compound Scaffold
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific neuronal populations. nih.govnih.gov These methods have significantly advanced our understanding of neural circuits underlying various behaviors and diseases. nih.gov
Chemogenetics involves the use of a Designer Receptor Exclusively Activated by a Designer Drug (DREADD). These are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific, otherwise inert, small molecules. nih.gov The scaffold of this compound, as a CNS-active structure, could serve as a chemical starting point for developing a novel "designer drug" to activate a specific DREADD. This would create a powerful new tool for neuroscientists to dissect neural circuits with high precision.
Optogenetics uses light-sensitive proteins (opsins) to control cellular activity. nih.gov While less direct, research could explore photoswitchable derivatives of the compound. By incorporating a light-sensitive chemical group, it might be possible to create a molecule whose binding activity can be turned on or off with specific wavelengths of light, offering unparalleled temporal control in research settings.
Advanced Delivery Systems for Targeted Research Compound Distribution
A significant challenge in developing CNS-active compounds is ensuring they reach their intended target in the brain while minimizing systemic exposure and side effects. Advanced delivery systems offer a promising solution to this problem. tsu.rumdpi.com
For this compound, encapsulating the molecule within nanoparticles, liposomes, or micelles could enhance its ability to cross the blood-brain barrier. tsu.ru These delivery vehicles can be further modified with targeting ligands (such as antibodies or peptides) that recognize specific cell surface receptors in the brain, allowing for region- or cell-type-specific delivery. Such targeted systems would not only be beneficial for potential therapeutic applications but would also serve as invaluable research tools, enabling scientists to study the effects of the compound on discrete brain circuits. tsu.ru Research into various formulations, such as co-crystals or inclusion complexes, has also shown promise in improving the solubility and delivery of other drugs. mdpi.com
| Delivery System | Advantage for this compound |
| Nanoparticles | Can be engineered to cross the blood-brain barrier and provide controlled release. tsu.ru |
| Liposomes | Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic compounds for targeted delivery. |
| Micelles | Self-assembling structures ideal for improving the solubility and stability of compounds. |
| Targeted Conjugates | Attaching the compound to a molecule that actively transports across the blood-brain barrier. |
Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology
The full exploration of a promising research compound like this compound cannot be accomplished within a single scientific discipline. Its future development hinges on robust collaboration between various fields.
Medicinal Chemists are needed to synthesize novel analogs and build a library of related compounds for SAR studies.
Computational Biologists can apply AI and ML models to guide the design and prioritization of these new molecules.
Pharmacologists are essential for characterizing the biological activity of the compounds, determining their mechanisms of action, and assessing their effects in cellular and animal models.
Neuroscientists can utilize these compounds, potentially as part of chemogenetic toolsets, to investigate brain function and disease.
Materials Scientists and Pharmaceutical Scientists can develop the advanced delivery systems required for targeted distribution.
By fostering these interdisciplinary collaborations, the scientific community can create a synergistic environment where data from one field informs and accelerates progress in another, ultimately unlocking the true potential held within the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(3-Methoxyphenyl)-1-piperazinyl]aniline, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Buchwald-Hartwig amination. For example, coupling 3-methoxyphenylpiperazine with 2-nitroaniline followed by catalytic hydrogenation achieves ~65% yield . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst choice (Pd/C for nitro reduction). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted starting materials .
Q. How can spectroscopic techniques (NMR, HPLC-MS) validate the purity and structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect aromatic proton signals at δ 6.7–7.2 ppm (aniline ring) and δ 3.8–4.2 ppm (piperazine protons). The methoxy group appears as a singlet near δ 3.7 ppm .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks at m/z 284.2 [M+H]<sup>+</sup> . Purity >95% is required for biological assays.
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data (e.g., serotonin receptor binding vs. negligible in vivo effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines vs. primary neurons) or pharmacokinetic factors.
- In vitro : Replicate binding assays (e.g., radioligand displacement for 5-HT1A receptors) under standardized pH and temperature .
- In silico : Perform molecular docking (AutoDock Vina) to compare binding poses with known agonists/antagonists .
- In vivo : Assess blood-brain barrier penetration using LC-MS quantification in rodent plasma and brain homogenates .
Q. How does the 3-methoxyphenyl substituent influence selectivity for neurotransmitter receptors compared to analogs (e.g., 4-fluorophenyl derivatives)?
- Data-Driven Analysis :
| Substituent | Receptor Affinity (Ki, nM) | Selectivity Ratio (5-HT1A/D2) |
|---|---|---|
| 3-OCH3 | 12.3 ± 1.5 (5-HT1A) | 8.2 |
| 4-F | 9.8 ± 1.2 (5-HT1A) | 3.1 |
- The 3-methoxy group enhances 5-HT1A selectivity due to hydrophobic interactions in the receptor’s orthosteric pocket .
Q. What computational models predict metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism. The methoxy group reduces oxidative deamination risk compared to primary amines .
- Validate with in vitro microsomal assays: Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS .
Q. How can structural modifications improve aqueous solubility without compromising receptor affinity?
- Synthetic Strategy :
- Introduce polar groups (e.g., hydroxyl at the aniline para position) or formulate as a hydrochloride salt.
- Case Study : 4-(4-Methylpiperazinyl)aniline dihydrochloride shows 3x higher solubility (32 mg/mL vs. 9 mg/mL for free base) while retaining 5-HT1A Ki < 15 nM .
Experimental Design & Data Analysis
Q. What in vivo models are appropriate for evaluating antipsychotic potential, and how are confounding variables controlled?
- Methodological Answer :
- Prepulse Inhibition (PPI) Tests : Use DBA/2 mice with sensorimotor gating deficits. Dose ranges (1–10 mg/kg, i.p.) are determined from preliminary pharmacokinetics .
- Controls : Include vehicle and positive controls (e.g., clozapine). Monitor body temperature and locomotor activity to exclude off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
